![molecular formula C18H17BrN2O5S B2683890 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-37-1](/img/structure/B2683890.png)
4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17BrN2O5S and its molecular weight is 453.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, pharmacological implications, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Sulfonamide Backbone : The reaction begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with 4-bromobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This step yields the initial sulfonamide derivative.
- Pyrrolidine Derivatization : The sulfonamide is then reacted with 5-oxopyrrolidin-3-yl bromide to introduce the pyrrolidine moiety, which enhances the biological activity of the compound.
- Final Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition potential of this compound. Specifically, it has been tested against:
- α-glucosidase : This enzyme is critical in carbohydrate metabolism and its inhibition can help manage Type 2 Diabetes Mellitus (T2DM). The compound demonstrated significant inhibitory activity, suggesting its potential as an antidiabetic agent.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's disease (AD). The compound showed promising results in reducing acetylcholinesterase activity, indicating potential neuroprotective effects.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound includes:
- Binding Affinity : Studies indicate moderate to strong binding affinity with human serum albumin (HSA), which is crucial for drug distribution and efficacy in vivo.
- Metabolic Stability : Preliminary assessments suggest that the compound may exhibit stability against metabolic degradation by cytochrome P450 enzymes, although potential hepatotoxicity was noted.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological effects of this compound. Below is a summary table of key findings from these studies:
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride under alkaline conditions. This process yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide as a key intermediate. The final product is characterized using techniques such as thin-layer chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Pharmacological Applications
1. Neurodegenerative Diseases:
The compound has shown promise in the inhibition of cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating significant potency against these enzymes, suggesting its potential as a therapeutic agent.
2. Cancer Research:
Research indicates that compounds similar to 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can target poly(ADP-ribose) polymerase 1 (PARP1), an important enzyme involved in DNA repair mechanisms. Inhibitors of PARP1 are being explored for their anticancer properties, making this compound a candidate for further investigation in cancer therapy .
3. Enzyme Inhibition Studies:
The compound's mechanism of action primarily involves the inhibition of specific enzymes associated with various disease pathways. Studies have demonstrated its interaction with serum proteins like human serum albumin (HSA), affecting its pharmacokinetic properties and therapeutic efficacy .
Case Study 1: Cholinesterase Inhibition
In a study assessing the inhibitory effects of various compounds on cholinesterase activity, this compound exhibited significant inhibition with an IC50 value that supports its potential use in treating Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing inhibitory potency.
Case Study 2: PARP1 Inhibition
Another research effort focused on the development of PARP inhibitors for cancer therapy identified this compound as a promising lead. The study involved extensive structure-activity relationship (SAR) analysis to optimize its efficacy against PARP1, revealing that modifications to the benzodioxine moiety could enhance activity significantly .
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPAQTSVNSZZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.